molecular formula C16H20N6O2 B2980581 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 2034479-80-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide

Cat. No. B2980581
CAS RN: 2034479-80-4
M. Wt: 328.376
InChI Key: WPAQPMCFQAIXCG-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Compounds including 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to the compound , have been synthesized and tested for biological activity. These compounds, including guanosine analogues, demonstrated significant activity against measles in vitro and moderate antitumor activity against certain leukemia strains (Petrie et al., 1985).

Anticancer and Anti-5-lipoxygenase Agents

  • A series of novel pyrazolopyrimidines, similar in structure, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research indicates the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).

Inhibitors for SARS-CoV Protease

  • Research has been conducted on derivatives of thieno[2,3-d]-pyrimidine, structurally related to the given compound, which demonstrated potent activity as SARS-CoV 3C-like protease inhibitors. This highlights the potential of such compounds in antiviral therapies (Abd El-All et al., 2016).

Fungicidal Activity

  • Pyrazolo[1,5-a]pyrimidine analogues, similar in structure, have been synthesized and shown to possess fungicidal activity. This suggests the potential application of the compound in fungicidal formulations (Huppatz, 1985).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c23-16(17-8-13-3-1-6-24-13)12-9-21(10-12)14-7-15(19-11-18-14)22-5-2-4-20-22/h2,4-5,7,11-13H,1,3,6,8-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQPMCFQAIXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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